molecular formula C11H11IN2O B2634853 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide CAS No. 52214-58-1

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

Cat. No.: B2634853
CAS No.: 52214-58-1
M. Wt: 314.126
InChI Key: CYUWGYNNDYNSMV-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is a quaternary ammonium salt characterized by an isoquinolinium core substituted with a 2-amino-2-oxoethyl group and an iodide counterion. Synthesized in high yield (97%), it forms a yellow crystalline solid with a melting point of 199–201°C . Key spectroscopic data include IR absorption bands at 3334 cm⁻¹ (N–H stretch), 1691 cm⁻¹ (C=O stretch), and 1649 cm⁻¹ (C=N stretch), confirming its structural features .

Properties

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.HI/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWGYNNDYNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide typically involves the reaction of isoquinoline derivatives with amino-oxoethyl precursors under specific conditions. One common method includes the use of isoquinoline and 2-bromoacetamide in the presence of a base, followed by iodination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-amino-2-oxoethyl)isoquinolin-2-ium iodide becomes evident when compared to related isoquinolinium derivatives and iodides. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Applications/Reactivity
This compound C₁₁H₁₂IN₂O 2-Amino-2-oxoethyl, iodide 199–201 Oxidation catalysis
2-Methylisoquinolin-2-ium iodide C₁₀H₁₀IN Methyl, iodide Not reported Model compound for structural studies
2-[2-Oxo-2-(2-phenanthrenyl)ethyl]isoquinolinium iodide C₂₅H₁₈INO Phenanthrenyl-oxoethyl, iodide Not reported Fluorescence/materials science
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide C₁₉H₂₃BIN₂O₂ Boronate ester, methyl, iodide Not reported Suzuki coupling precursor

Structural and Functional Comparisons

Core Modifications: The 2-amino-2-oxoethyl group in the target compound introduces hydrogen-bonding capability and polarizability, enhancing its solubility in polar solvents compared to the simpler 2-methyl analogue . The phenanthrenyl-oxoethyl derivative (C₂₅H₁₈INO) features an extended aromatic system, likely increasing π-π stacking interactions and photophysical activity, making it suitable for optoelectronic applications .

Reactivity Differences :

  • The target compound’s amide-linked side chain facilitates participation in redox reactions, as evidenced by its use in methyl pyridinium salt oxidation . In contrast, the boronate ester analogue (C₁₉H₂₃BIN₂O₂) is tailored for cross-coupling reactions due to its boron moiety .

Thermal Stability: The target compound’s higher melting point (199–201°C) compared to unsubstituted isoquinolinium salts suggests enhanced stability due to intramolecular hydrogen bonding between the amide and iodide groups .

Key Research Findings

  • Catalytic Potential: The target compound’s oxidation activity was tested in a polydopamine-coated polyurethane foam system, showing retained efficiency over six cycles, though surface degradation (e.g., strut corrugation) was observed .
  • Synthetic Versatility: Analogues like the phenanthrenyl-substituted derivative highlight the adaptability of the isoquinolinium core for designing materials with tailored electronic properties .

Biological Activity

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number6277-81-2
Molecular FormulaC18H16INO
Molecular Weight389.2 g/mol
IUPAC Name2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone; iodide
InChI KeyNHJIUPKRDVUEOT-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer properties. The compound's ability to modulate receptor activity suggests its role as a selective agonist or antagonist in various signaling pathways .

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that this compound exhibited inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Various bacterial strains were treated with different concentrations of the compound.
    • Results : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : Cancer cell lines were exposed to varying doses of the compound over 48 hours.
    • Results : IC50 values indicated potent cytotoxicity with values around 15 µM for breast cancer cells and 20 µM for prostate cancer cells. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

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